molecular formula C15H18O2 B8244465 Tert-butyl 3-(4-ethynylphenyl)propanoate

Tert-butyl 3-(4-ethynylphenyl)propanoate

Cat. No.: B8244465
M. Wt: 230.30 g/mol
InChI Key: MARIAXUIUFDCGZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-ethynylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethynyl group attached to a phenyl ring, and a propanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-ethynylphenyl)propanoate typically involves the esterification of 3-(4-ethynylphenyl)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-ethynylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 3-(4-ethynylphenyl)propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-ethynylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4-ethenylphenyl)propanoate: Similar structure but with an ethenyl group instead of an ethynyl group.

    Tert-butyl 3-(4-bromophenyl)propanoate: Similar structure but with a bromine substituent on the phenyl ring.

    Tert-butyl 3-(4-methylphenyl)propanoate: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

Tert-butyl 3-(4-ethynylphenyl)propanoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group can participate in a variety of chemical transformations, making this compound a versatile building block in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3-(4-ethynylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-5-12-6-8-13(9-7-12)10-11-14(16)17-15(2,3)4/h1,6-9H,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIAXUIUFDCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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